molecular formula C15H13FO2 B7959987 Methyl 3-fluoro-4-(4-methylphenyl)benzoate

Methyl 3-fluoro-4-(4-methylphenyl)benzoate

Cat. No.: B7959987
M. Wt: 244.26 g/mol
InChI Key: TTZXWGRRVSEMAR-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(4-methylphenyl)benzoate is an organic compound with the molecular formula C15H13FO2 It is a derivative of benzoic acid and contains a fluorine atom and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-(4-methylphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-(4-methylphenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluoro-4-(4-methylphenyl)boronic acid is reacted with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound. Additionally, the use of high-purity starting materials and optimized reaction conditions ensures the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(4-methylphenyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing the ester group.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions is used for oxidizing the methyl group.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing fluorine with a methoxy group yields methyl 3-methoxy-4-(4-methylphenyl)benzoate.

    Reduction: The major product is 3-fluoro-4-(4-methylphenyl)benzyl alcohol.

    Oxidation: The major product is 3-fluoro-4-(4-methylphenyl)benzoic acid.

Scientific Research Applications

Methyl 3-fluoro-4-(4-methylphenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the synthesis of compounds with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-(4-methylphenyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Methyl 3-fluoro-4-(4-methylphenyl)benzoate can be compared with other similar compounds such as:

    Methyl 4-fluorobenzoate: Lacks the additional methyl group on the benzene ring, which can affect its reactivity and biological activity.

    Methyl 3-fluoro-4-(4-chlorophenyl)benzoate: Contains a chlorine atom instead of a methyl group, which can lead to different chemical and biological properties.

    Methyl 3-fluoro-4-(4-methoxyphenyl)benzoate: Contains a methoxy group instead of a methyl group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 3-fluoro-4-(4-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)13-8-7-12(9-14(13)16)15(17)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZXWGRRVSEMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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